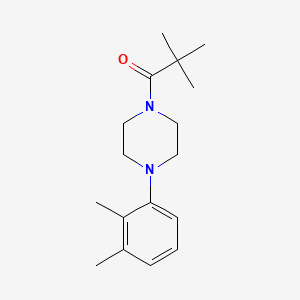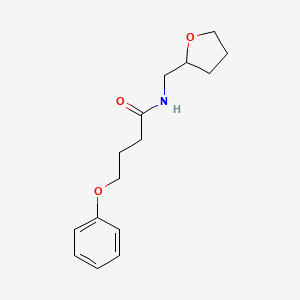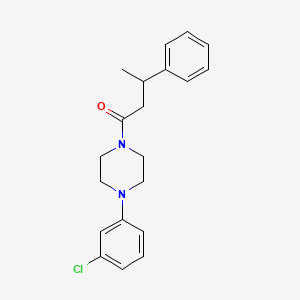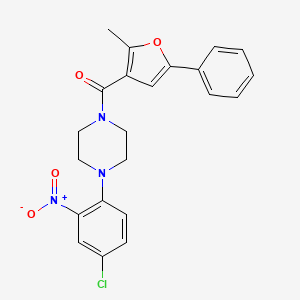
1-(2,3-dimethylphenyl)-4-(2,2-dimethylpropanoyl)piperazine
Übersicht
Beschreibung
1-(2,3-dimethylphenyl)-4-(2,2-dimethylpropanoyl)piperazine, commonly known as DMPP, is a piperazine derivative that has been extensively studied for its potential use as a pharmaceutical drug. DMPP has been shown to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. In
Wissenschaftliche Forschungsanwendungen
DMPP has been studied for its potential use in a variety of applications, including pain management, anxiety disorders, and inflammation. In preclinical studies, DMPP has been shown to possess significant analgesic effects in animal models of pain. Additionally, DMPP has been shown to possess anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders. DMPP has also been studied for its anti-inflammatory effects, with promising results in animal models of inflammation.
Wirkmechanismus
The exact mechanism of action of DMPP is not fully understood, but it is believed to act through modulation of the GABAergic system. DMPP has been shown to bind to the GABA-A receptor and enhance GABAergic neurotransmission, leading to its anxiolytic and analgesic effects. DMPP may also act through modulation of other neurotransmitter systems, such as the opioid and dopaminergic systems.
Biochemical and Physiological Effects:
DMPP has been shown to possess a range of biochemical and physiological effects. In animal studies, DMPP has been shown to reduce pain and inflammation, as well as decrease anxiety-like behaviors. Additionally, DMPP has been shown to possess anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for use in lab experiments, including its well-characterized pharmacological profile and its ability to modulate the GABAergic system. However, DMPP also has several limitations, including its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on DMPP. One area of interest is the development of more potent and selective DMPP analogs for use as pharmaceutical drugs. Additionally, further studies are needed to fully understand the mechanism of action of DMPP and its potential for use in the treatment of various neurological disorders. Finally, more research is needed to understand the potential side effects and toxicity of DMPP.
Conclusion:
In conclusion, DMPP is a piperazine derivative that has been extensively studied for its potential use as a pharmaceutical drug. DMPP possesses a range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. DMPP has several advantages for use in lab experiments, including its well-characterized pharmacological profile and its ability to modulate the GABAergic system. However, DMPP also has several limitations, including its poor solubility in water and its potential for off-target effects. There are several future directions for research on DMPP, including the development of more potent and selective analogs and further studies on its mechanism of action and potential therapeutic uses.
Eigenschaften
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-7-6-8-15(14(13)2)18-9-11-19(12-10-18)16(20)17(3,4)5/h6-8H,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHURYYWIMYCVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-4-[2-nitro-5-(1-piperazinyl)phenyl]piperazine](/img/structure/B3980013.png)
![N-[1-(1-adamantyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980033.png)
![6-fluoro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980038.png)
![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B3980048.png)
![2,6-dichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3980054.png)
![N-[1-(4-biphenylyl)ethyl]-2-pyridinecarboxamide](/img/structure/B3980058.png)




![N-[4-(benzyloxy)phenyl]-3-phenylbutanamide](/img/structure/B3980090.png)

![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3980108.png)